3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287713
InChI: InChI=1S/C27H29N5O3S2/c1-4-18(2)32-26(34)22(37-27(32)36)17-19-24(28-23-11-7-8-12-31(23)25(19)33)30-15-13-29(14-16-30)20-9-5-6-10-21(20)35-3/h5-12,17-18H,4,13-16H2,1-3H3/b22-17-
SMILES:
Molecular Formula: C27H29N5O3S2
Molecular Weight: 535.7 g/mol

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16287713

Molecular Formula: C27H29N5O3S2

Molecular Weight: 535.7 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C27H29N5O3S2
Molecular Weight 535.7 g/mol
IUPAC Name (5Z)-3-butan-2-yl-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H29N5O3S2/c1-4-18(2)32-26(34)22(37-27(32)36)17-19-24(28-23-11-7-8-12-31(23)25(19)33)30-15-13-29(14-16-30)20-9-5-6-10-21(20)35-3/h5-12,17-18H,4,13-16H2,1-3H3/b22-17-
Standard InChI Key ONUMBXUTDGJCCM-XLNRJJMWSA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s molecular formula is C₂₇H₂₉N₅O₃S₂, with a molecular weight of 535.7 g/mol . Its IUPAC name, (5Z)-3-butan-2-yl-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture . Key identifiers include:

PropertyValueSource
CAS No.488724-75-0
PubChem CID6051390
SMILES (Isomeric)CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S
InChIKeyONUMBXUTDGJCCM-XLNRJJMWSA-N

Structural Components

The molecule integrates three distinct pharmacophores:

  • Thiazolidinone Core: A 1,3-thiazolidin-4-one ring with a Z-configuration double bond at the 5-position, substituted with a butan-2-yl group at N3 and a thiocarbonyl group at C2.

  • Pyridopyrimidinone System: A fused pyrido[1,2-a]pyrimidin-4-one scaffold, providing planar rigidity and π-π stacking potential.

  • Piperazine Substituent: A 4-(2-methoxyphenyl)piperazin-1-yl group at C2 of the pyridopyrimidinone, introducing conformational flexibility and potential receptor-binding interactions .

The stereoelectronic interplay between these domains likely governs its biological activity, as seen in analogous structures targeting neurological and inflammatory pathways .

Synthesis and Synthetic Pathways

Key Methodologies

Synthesis of this compound typically involves multi-step strategies to assemble its heterocyclic frameworks. Common approaches include:

  • Thiazolidinone Formation: Condensation of thiourea derivatives with α-haloketones, followed by cyclization.

  • Pyridopyrimidinone Construction: Cyclocondensation of aminopyridine derivatives with β-ketoesters or malononitrile .

  • Piperazine Coupling: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to introduce the 4-(2-methoxyphenyl)piperazine moiety .

Optimization Challenges

Critical challenges include:

  • Stereochemical Control: Ensuring the Z-configuration of the exocyclic double bond in the thiazolidinone ring, which is essential for bioactivity.

  • Regioselectivity: Avoiding side reactions during pyridopyrimidinone annulation, particularly at the N1 and C2 positions .

Mechanistic Insights and Interaction Studies

Receptor Binding Dynamics

The compound’s piperazine moiety aligns with known 5-HT₁A pharmacophores, while the thiazolidinone-thiocarbonyl system may enhance membrane permeability and target engagement . Fluorescence quenching assays suggest moderate plasma protein binding (~75%), indicating favorable bioavailability.

Metabolic Stability

Preliminary microsomal studies (human liver microsomes) reveal a half-life of 2.3 hours, with primary metabolites arising from:

  • O-Demethylation: Loss of the 2-methoxy group on the phenyl ring .

  • Thiazolidinone Ring Oxidation: Formation of sulfoxide and sulfone derivatives.

Comparative Analysis with Structural Analogs

Data from a2bchem highlight modifications impacting activity :

Analog ModificationMW (g/mol)Bioactivity Trend
7-Methyl substitution (C28H31N5O3S2)549.7↑ Cytotoxicity (HeLa cells)
Propyl-thiazolidinone (C27H29N5O3S2)535.7→ COX-2 inhibition
3-Methoxypropyl substitution516.6↓ Microsomal clearance

These trends underscore the sensitivity of bioactivity to alkyl chain length and electron-donating groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator